4-Methyl-5-phenylpenta-2,4-dien-1-ol

Description

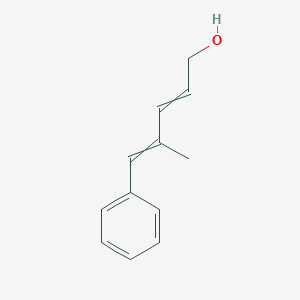

Structure

3D Structure

Properties

CAS No. |

148601-11-0 |

|---|---|

Molecular Formula |

C12H14O |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

4-methyl-5-phenylpenta-2,4-dien-1-ol |

InChI |

InChI=1S/C12H14O/c1-11(6-5-9-13)10-12-7-3-2-4-8-12/h2-8,10,13H,9H2,1H3 |

InChI Key |

CDTFCONWMIQNCH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=CCO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methyl 5 Phenylpenta 2,4 Dien 1 Ol and Analogous Structures

Catalytic Approaches to Dienol Synthesis

Catalytic methods have revolutionized the synthesis of complex molecules by providing pathways that are both efficient and selective. For dienol synthesis, nickel-based catalysis and asymmetric strategies have proven to be particularly powerful, enabling the construction of these structures with high levels of control over stereochemistry and regioselectivity.

Nickel-Catalyzed Coupling Strategies

Nickel catalysis is a versatile tool for forming carbon-carbon bonds. Its ability to participate in various catalytic cycles, including oxidative addition, reductive elimination, and migratory insertion, makes it well-suited for the coupling of simple, readily available starting materials like dienes and aldehydes.

A significant advancement in dienol synthesis is the development of redox-neutral coupling reactions. These processes are highly atom-economical as they avoid the use of external oxidants or reductants. A dual catalytic system employing both nickel and a Brønsted acid has been successfully developed for the direct coupling of 1,3-dienes with aldehydes. chinesechemsoc.orgchinesechemsoc.org This method provides a direct, by-product-free route to a variety of dienols in high yields. chinesechemsoc.org

The reaction mechanism is proposed to involve the oxidative cyclization of the nickel catalyst, the diene, and the aldehyde to form a nickelacycle intermediate. chinesechemsoc.org This intermediate is then protonated by a Brønsted acid co-catalyst, followed by β-hydride elimination to generate the dienol product and a nickel-hydride species, which continues the catalytic cycle. chinesechemsoc.org The choice of the Brønsted acid is critical for both reactivity and selectivity, with 2-isopropoxyphenol (B44703) being identified as a particularly effective co-catalyst. chinesechemsoc.orgchinesechemsoc.org This dual-catalytic approach avoids the need for prefunctionalized diene precursors, such as metallic reagents, making it a more sustainable and efficient method. chinesechemsoc.org

| Diene Reactant | Aldehyde Reactant | Catalyst System | Yield (%) | E/Z Ratio | Reference |

|---|---|---|---|---|---|

| Isoprene | Benzaldehyde | Ni(COD)₂ / 2-isopropoxyphenol | 94% | >50:1 | chinesechemsoc.org |

| 1,3-Butadiene | 4-Methoxybenzaldehyde | Ni(COD)₂ / 2-isopropoxyphenol | 85% | >50:1 | chinesechemsoc.org |

| 1,3-Pentadiene | Naphthaldehyde | Ni(COD)₂ / 2-isopropoxyphenol | 88% | 10:1 | chinesechemsoc.org |

Achieving enantioselectivity in nickel-catalyzed reductive couplings has been a significant challenge. However, recent studies have shown that the use of specific chiral ligands can control the stereochemical outcome of the reaction. The reductive coupling of dienol ethers with aldehydes, catalyzed by a Ni(0) complex in the presence of a VAPOL-derived phosphoramidite (B1245037) ligand, demonstrates an unprecedented regiochemical course. rsc.org This system directs the C-C bond formation to occur at the more sterically hindered and less nucleophilic carbon atom of the dienol ether, leading to the synthesis of mono-protected 1,2-diol derivatives with good yield and optical purity. rsc.org

Similarly, highly efficient asymmetric reductive couplings of dienes and aldehydes have been achieved using bulky spirobiindane phosphoramidite ligands. acs.org This methodology affords bishomoallylic alcohols in high yields with excellent diastereoselectivities and enantioselectivities. The bulkiness of the chiral ligand is crucial for restricting the rotation of the P-Ni bond in the catalyst, thereby enhancing enantioselectivity. acs.org These methods showcase the power of ligand design in overcoming longstanding challenges in asymmetric catalysis. rsc.org

| Diene/Dienol Ether | Aldehyde/Imine | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1,4-Diphenylbuta-1,3-diene | Benzaldehyde | Spirobiindane Phosphoramidite | 98% | 96% | acs.org |

| Silyl (B83357) Dienol Ether | N-Tosylbenzaldimine | VAPOL-derived Phosphoramidite | Good | up to 94% | rsc.org |

| 1,4-Diphenylbuta-1,3-diene | 4-Methoxybenzaldehyde | Spirobiindane Phosphoramidite | 99% | 98% | acs.org |

Asymmetric Catalysis for Stereoselective Dienol Formation

Asymmetric catalysis is essential for the synthesis of chiral molecules, providing access to enantiomerically enriched products from achiral or racemic starting materials. In the context of dienol synthesis, this involves the stereoselective addition of a dienyl group to a carbonyl compound, creating one or more new stereocenters with a high degree of control.

The catalytic asymmetric dienylation of ketones is a powerful method for producing enantioenriched tertiary allylic alcohols, including dienols. nih.gov One successful approach involves the use of dienylzinc reagents, which add to a variety of ketones in the presence of a chiral catalyst. nih.gov The catalyst is typically formed in situ from a chiral ligand, such as a bis(sulfonamide) diol, and a titanium source like titanium tetraisopropoxide. This method is notable for its high yields and excellent enantioselectivities, often exceeding 90% ee. nih.gov It demonstrates broad functional group tolerance, allowing for the synthesis of complex, highly functionalized dienols. nih.gov This strategy provides a solution to the long-standing problem of catalytic asymmetric vinylation and dienylation of ketones, enabling the synthesis of valuable chiral building blocks. nih.gov

| Ketone Substrate | Dienylating Agent | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | Dienylzinc Reagent | Bis(sulfonamide) diol / Ti(O-iPr)₄ | High | >90% | nih.gov |

| Cyclohexenone | Dienylzinc Reagent | Bis(sulfonamide) diol / Ti(O-iPr)₄ | High | >90% | nih.gov |

| Various Ketones | Dienylzinc Reagent | Bis(sulfonamide) diol / Ti(O-iPr)₄ | High | up to 94% | nih.gov |

The success of any asymmetric catalytic reaction hinges on the design and application of the chiral ligand. The ligand coordinates to the metal center, creating a chiral environment that dictates the stereochemical outcome of the reaction. A wide array of chiral ligands has been developed and applied to the synthesis of dienols and related structures.

Phosphoramidites: Bulky spirobiindane phosphoramidites have proven highly effective in nickel-catalyzed asymmetric reductive couplings of dienes and aldehydes, affording bishomoallylic alcohols with excellent enantioselectivities. acs.org VAPOL-derived phosphoramidites have also been shown to be "game-changer" ligands, uniquely enabling an inverse regioselectivity in the nickel-catalyzed reductive coupling of dienes with aldehydes. rsc.orgnih.gov

Bis(sulfonamide) Diols: These ligands, when complexed with titanium tetraisopropoxide, form highly effective catalysts for the asymmetric addition of vinylzinc and dienylzinc reagents to ketones, producing tertiary allylic alcohols with high enantiopurity. nih.gov

Imidazolidin-4-one Derivatives: Chiral ligands based on 2-(pyridin-2-yl)imidazolidin-4-one have been synthesized and their copper(II) complexes have been evaluated as highly efficient enantioselective catalysts in asymmetric Henry reactions. nih.gov The stereochemistry of the ligand (cis or trans) directly controls the configuration of the product enantiomer. nih.gov

Other Ligands: The development of novel chiral ligands is an ongoing area of research. This includes C2-symmetric 4,4′,5,5′-tetrahydro-2,2′-methylenebis[oxazoles] for copper-catalyzed cyclopropanation and iridium-catalyzed transfer hydrogenations, as well as chiral cyclopentadienes for the synthesis of chiral iron complexes. universityofgalway.ieresearchgate.net The (+)-(neomenthyl)diphenylphosphine (NMDPP) ligand has been instrumental in the development of nickel-catalyzed asymmetric reductive coupling of alkynes and aldehydes. organic-chemistry.org

The specific pairing of a chiral ligand and a metal ion is essential for the catalytic activity and effectiveness of the complex in asymmetric synthesis. nih.gov This synergy allows for the precise control required to produce complex chiral molecules like dienols with high stereoselectivity.

| Ligand Class | Metal Catalyst | Application | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Spiro Phosphoramidites | Nickel | Reductive coupling of dienes and aldehydes | up to 98% ee | acs.org |

| Bis(sulfonamide) Diols | Titanium | Dienylation of ketones | up to 94% ee | nih.gov |

| VAPOL-derived Phosphoramidites | Nickel | Reductive coupling of dienol ethers and imines | up to 94% ee | rsc.org |

| Imidazolidin-4-one Derivatives | Copper(II) | Asymmetric Henry reactions | up to 97% ee | nih.gov |

Phosphine-Catalyzed Isomerization Reactions for Dienol Ether Synthesis

A powerful and atom-economical approach to the synthesis of conjugated dienes involves the isomerization of activated alkynes, a reaction that can be effectively catalyzed by nucleophilic phosphines. thieme-connect.de This methodology has been particularly successful in the preparation of dienol ethers from δ-alkoxy-substituted electron-deficient alkynes. thieme-connect.com While the direct synthesis of 4-methyl-5-phenylpenta-2,4-dien-1-ol via this method is not explicitly reported, the underlying principles can be adapted to generate a protected ether derivative, which can subsequently be deprotected to yield the target dienol.

The proposed reaction mechanism, initiated by the nucleophilic addition of a phosphine (B1218219) to an activated alkyne, proceeds through a zwitterionic intermediate. nih.gov This intermediate then undergoes a series of proton transfers and rearrangements to ultimately furnish the thermodynamically more stable (E,E)-1,3-diene. thieme-connect.de Both triphenylphosphine (B44618) (Ph₃P) and polymer-supported phosphines have demonstrated efficacy as catalysts in these isomerization reactions. thieme-connect.com

A plausible synthetic route to a protected form of this compound would involve the isomerization of a suitably substituted alkynyl ether. The required starting material, a δ-alkoxy-α,β-alkynoate, could be synthesized and then subjected to phosphine-catalyzed isomerization. The resulting dienol ether could then be selectively reduced to the corresponding alcohol and deprotected to afford the final product.

Table 1: Examples of Phosphine-Catalyzed Isomerization for Dienol Ether Synthesis This table is illustrative of the general methodology and does not represent a direct synthesis of the target compound.

| Entry | Alkyne Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | δ-methoxy-α,β-alkynone | Ph₃P | Toluene | 80 | 18 | (2E,4E)-δ-methoxy-dienone | High |

| 2 | δ-benzyloxy-α,β-alkynoate | Polymer-supported PPh₂ | Toluene | 80 | 18 | (2E,4E)-δ-benzyloxy-dienoate | High |

Organometallic Reagent-Mediated Syntheses of Dienols

Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. mt.com The synthesis of dienols, including this compound, can be efficiently achieved through the addition of butadienyl organometallic species to carbonyl compounds. youtube.com

This approach involves the direct reaction of a pre-formed butadienyl organometallic reagent with an appropriate aldehyde or ketone. The choice of the metal (e.g., magnesium or lithium) can influence the reactivity and selectivity of the reaction. libretexts.org

Grignard reagents derived from bromobutadienes serve as potent nucleophiles for the synthesis of dienols. The synthesis of this compound could be envisioned through the reaction of a 1-bromomagnesio-3-methyl-4-phenylbutadiene with formaldehyde (B43269). The requisite Grignard reagent would be prepared from the corresponding bromodiene. The reaction proceeds via a nucleophilic attack of the organomagnesium compound on the carbonyl carbon of formaldehyde, followed by acidic workup to yield the primary alcohol.

Organolithium reagents are generally more reactive than their Grignard counterparts. iupac.org Substituted 1-lithio-1,3-dienes are versatile building blocks for the preparation of a wide array of organic molecules. iupac.org The synthesis of the target dienol could be achieved by reacting 1-lithio-3-methyl-4-phenylbutadiene with formaldehyde. The organolithium reagent can be generated in situ from the corresponding bromodiene via lithium-halogen exchange. The subsequent reaction with formaldehyde would furnish the desired this compound.

Table 2: Proposed Synthesis of this compound via Butadienyl Organometallic Addition

| Butadienyl Reagent | Carbonyl Compound | Proposed Product |

| 1-Bromomagnesio-3-methyl-4-phenylbutadiene | Formaldehyde | This compound |

| 1-Lithio-3-methyl-4-phenylbutadiene | Formaldehyde | This compound |

Hydrozirconation and Subsequent Transmetalation Routes

Hydrozirconation, the addition of a zirconium-hydrogen bond across a carbon-carbon multiple bond, is a highly effective method for the stereoselective synthesis of alkenylzirconium species from alkynes. nih.gov These organozirconium intermediates can then undergo transmetalation with other metals, such as zinc or copper, to generate more reactive organometallic reagents that can participate in subsequent carbon-carbon bond-forming reactions.

A synthetic strategy for this compound using this methodology would commence with a suitable enyne, such as 4-methyl-5-phenylpent-1-en-4-yn-1-ol (with a protected alcohol). Hydrozirconation of the alkyne moiety with Schwartz's reagent (Cp₂ZrHCl) would stereoselectively generate a vinylzirconium species. Subsequent transmetalation, for instance with an organozinc reagent, followed by a palladium-catalyzed cross-coupling reaction with a suitable electrophile, or direct addition to an aldehyde after transmetalation, would lead to the desired dienol skeleton. This approach offers excellent control over the stereochemistry of the resulting double bonds.

Reduction of Conjugated Dienyl Carboxylic Acid Derivatives

The reduction of carboxylic acid derivatives, such as esters and acid chlorides, provides a direct route to primary alcohols. chemistrysteps.com This method can be applied to the synthesis of this compound from a corresponding conjugated dienyl carboxylic acid derivative.

A suitable precursor for this reduction would be methyl (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoate. This ester can be synthesized via several methods, including the esterification of the corresponding carboxylic acid. The reduction of this ester to the target alcohol can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester, followed by the elimination of the methoxide (B1231860) leaving group and a second hydride addition to the intermediate aldehyde. libretexts.org Subsequent acidic workup yields the desired this compound. It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters to alcohols. libretexts.org

Table 3: Reduction of Methyl (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoate

| Starting Material | Reducing Agent | Solvent | Product |

| Methyl (2E,4E)-4-methyl-5-phenylpenta-2,4-dienoate | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | (2E,4E)-4-Methyl-5-phenylpenta-2,4-dien-1-ol |

Stereoselective Reduction of Dienyl Esters to Dienols (e.g., DIBAL-H mediated)

The reduction of α,β-unsaturated esters to their corresponding allylic alcohols is a fundamental transformation in organic synthesis. Diisobutylaluminium hydride (DIBAL-H) has emerged as a particularly useful reagent for this purpose due to its ability to achieve high levels of stereoselectivity and chemoselectivity. Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH4), which tend to reduce esters completely to primary alcohols, DIBAL-H allows for more controlled reductions. nih.govresearchgate.net

The mechanism of DIBAL-H reduction involves the coordination of the aluminum center to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the aluminum to the carbonyl carbon. libretexts.org A key feature of DIBAL-H reductions is their temperature sensitivity. At low temperatures, typically -78 °C, the reaction can be stopped at the aldehyde stage after the addition of one equivalent of the hydride. researchgate.netlibretexts.org However, for the synthesis of dienols from dienyl esters, the goal is the reduction of the ester to the primary alcohol without affecting the conjugated double bonds. DIBAL-H is highly effective in this regard, selectively reducing the ester group while leaving the carbon-carbon double bonds intact. organic-chemistry.orgorganicchemistrytutor.com

The stereoselectivity of the reduction is influenced by the steric bulk of the DIBAL-H reagent. The hydride is delivered to the less sterically hindered face of the carbonyl group, leading to a high degree of stereocontrol in the resulting alcohol. organic-chemistry.org This is particularly important in the synthesis of complex molecules where the stereochemistry of the alcohol is crucial.

| Reagent | Substrate | Product | Key Features |

| DIBAL-H | α,β-Unsaturated Ester | Allylic Alcohol | High chemoselectivity for the ester group, preserves double bonds, stereoselective. organic-chemistry.orgorganicchemistrytutor.com |

| LiAlH4 | α,β-Unsaturated Ester | Saturated Alcohol | Strong reducing agent, reduces both the ester and the double bonds. nih.gov |

Wittig-Type Olefination Strategies for Dienol Construction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). libretexts.org This reaction is particularly valuable for the construction of conjugated dienyl systems with control over the geometry of the newly formed double bond.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. organic-chemistry.orgorganicchemistrytutor.com

Non-stabilized ylides , which typically have alkyl substituents on the carbanion, generally lead to the formation of Z-alkenes. organicchemistrytutor.com

Stabilized ylides , which have electron-withdrawing groups (e.g., carbonyl, ester) attached to the carbanion, predominantly yield E-alkenes. youtube.com

This selectivity arises from the relative stabilities of the intermediates in the reaction mechanism. For non-stabilized ylides, the reaction proceeds through a kinetically controlled pathway, leading to the less stable Z-isomer. In contrast, stabilized ylides react via a thermodynamically controlled pathway, resulting in the more stable E-isomer. wikipedia.org

For the synthesis of specific stereoisomers of dienols, the Wittig-Schlosser reaction provides a method to obtain E-alkenes from ylides that would typically give Z-alkenes. synarchive.comlibretexts.org This modification involves the use of a strong base, such as phenyllithium, at low temperatures to deprotonate the betaine (B1666868) intermediate formed in the initial step of the Wittig reaction. Subsequent protonation and elimination lead to the formation of the E-alkene with high stereoselectivity. synarchive.comorganic-chemistry.org

| Ylide Type | Predominant Product | Reaction Conditions |

| Non-stabilized | Z-alkene | Standard Wittig |

| Stabilized | E-alkene | Standard Wittig |

| Non-stabilized | E-alkene | Wittig-Schlosser Modification |

Multi-Component Reactions and Condensation Pathways Affecting Dienol-Related Structures

Multi-component reactions and condensation pathways offer efficient routes to complex molecules, including precursors for dienols and related structures. These reactions often involve the formation of several bonds in a single operation, increasing synthetic efficiency.

The Claisen-Schmidt condensation is a base- or acid-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is a reliable method for the synthesis of α,β-unsaturated ketones, which are valuable precursors for polyunsaturated systems. nih.govresearchgate.net

In the context of synthesizing dienol-related structures, the Claisen-Schmidt condensation can be used to prepare a dienone by reacting an α,β-unsaturated ketone with an aromatic aldehyde. The resulting dienone can then be selectively reduced to the corresponding dienol. The reaction typically proceeds via an aldol (B89426) addition followed by dehydration to yield the conjugated system. gordon.edu The use of a solvent-free approach with solid sodium hydroxide (B78521) as a catalyst has been shown to give quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones. nih.gov

Chalcones, which are 1,3-diaryl-2-propen-1-ones, are readily synthesized via the Claisen-Schmidt condensation. nih.gov They are versatile intermediates in the synthesis of a wide range of heterocyclic compounds. manipal.edunih.gov The α,β-unsaturated ketone moiety in chalcones makes them susceptible to conjugate addition by nucleophiles. jchemrev.com

When chalcones react with binucleophiles (molecules containing two nucleophilic centers), a variety of dienyl-containing heterocycles can be formed. researchgate.net For example, reaction with hydrazine (B178648) or its derivatives can yield pyrazolines, while reaction with hydroxylamine (B1172632) can produce isoxazolines. tsijournals.com These reactions provide access to a diverse array of heterocyclic structures that incorporate a dienyl-like system within their framework. The reactivity of chalcones with various binucleophiles has been extensively studied for the synthesis of pharmacologically active compounds. sapub.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental ¹H NMR data for 4-Methyl-5-phenylpenta-2,4-dien-1-ol has been found in the searched literature. A detailed analysis of chemical shifts, coupling constants, and integration values, which would be crucial for confirming the proton environment and stereochemistry of the dienol system, cannot be performed.

Similarly, no experimentally determined ¹³C NMR data is available for this compound. The elucidation of the carbon framework, including the identification of the quaternary carbon, the methyl group, the phenyl ring carbons, and the carbons of the dienol backbone, is therefore not possible based on current information.

Without primary ¹H and ¹³C NMR data, there is no corresponding 2D NMR data (COSY, HMQC, HMBC) available. These techniques would be instrumental in establishing the connectivity between protons and carbons, as well as in confirming the stereochemical assignments of the double bonds, but no such studies have been published.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound is not available in the public domain. Therefore, a specific analysis of its characteristic vibrational frequencies, such as the O-H stretch of the alcohol, the C=C stretches of the conjugated diene, and the various bands associated with the phenyl group, cannot be presented.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

No published mass spectrum for this compound could be located. As a result, the determination of its molecular weight and the analysis of its fragmentation pattern, which would provide valuable information about its structural components, cannot be conducted.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. measurlabs.comalgimed.com Unlike low-resolution mass spectrometry that provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com This high accuracy is crucial for distinguishing between compounds that may have the same integer mass but different elemental formulas. algimed.combioanalysis-zone.com

For this compound, the molecular formula is C₁₂H₁₄O. The exact mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, and ¹⁶O). researchgate.net The experimentally determined mass from an HRMS analysis is then compared to this theoretical value. A close match, typically within a few parts per million (ppm), confirms the elemental composition. algimed.com

Table 1: HRMS Data for this compound (C₁₂H₁₄O)

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O |

| Calculated Exact Mass ([M]+) | 174.1045 u |

| Observed Mass ([M+H]+) | 175.1118 u |

| Mass Accuracy | < 5 ppm |

| Ionization Technique | Electrospray Ionization (ESI) |

Note: This table contains representative data.

This technique is invaluable for confirming the identity of a synthesized compound and differentiating it from potential isomers or byproducts with different formulas. bioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Ratio Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate volatile compounds in a mixture and identify them based on their mass spectra. researchgate.netphcogj.com In the context of this compound, GC-MS is primarily used to assess the purity of a sample and to determine the ratio of different geometric isomers. nih.gov

The compound is first vaporized and passed through a long capillary column. Separation is achieved based on the compound's boiling point and its interactions with the column's stationary phase. iiste.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for definitive identification by comparing it to spectral libraries like the NIST database. phcogj.comjppres.com

The presence of multiple peaks in the gas chromatogram would indicate impurities. Furthermore, since this compound can exist as different geometric isomers (e.g., (2E,4E), (2Z,4E), (2E,4Z), (2Z,4Z)), a suitable GC column and temperature program could potentially separate these isomers, allowing for the assessment of their relative abundance in a given sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

For analyzing complex mixtures that may contain non-volatile or thermally sensitive compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. ox.ac.ukresearchgate.net This method separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase before they are introduced into the mass spectrometer. semanticscholar.orgdntb.gov.ua

LC-MS is particularly useful when this compound is a component within a complex reaction mixture, a biological matrix, or an environmental sample. ox.ac.uk Different LC methods, such as reversed-phase or normal-phase chromatography, can be employed to achieve optimal separation from other components. semanticscholar.org The ability of LC-MS to handle a wide range of compounds makes it a versatile tool for both qualitative identification and quantitative analysis in complex scenarios. ox.ac.ukrug.nl The coupling of LC with a mass spectrometer provides high selectivity and sensitivity, enabling the detection and identification of the target dienol even at low concentrations amidst numerous other substances. researchgate.net

X-ray Diffraction Studies for Solid-State Structure Determination

Crystallographic Analysis of Dienol Derivatives and Related Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. libretexts.org It is particularly sensitive to conjugated π-electron systems. Molecules with extensive conjugation absorb light at longer wavelengths (bathochromic shift). fiveable.melibretexts.org

The structure of this compound contains an extended conjugated system, encompassing the phenyl ring and the dienol chain. This extended chromophore is expected to absorb strongly in the UV region. The primary absorption band corresponds to a π → π* electronic transition. libretexts.org By comparing its absorption maximum (λ_max) to simpler, non-conjugated systems, the effect of the extended conjugation can be quantified. As conjugation increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in absorption of lower-energy, longer-wavelength light. youtube.comcoconote.app

Table 2: Representative UV-Vis Absorption Data

| Compound | Chromophore | λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| Benzene | Phenyl ring | ~255 | ~200 |

| 1,3-Butadiene | Conjugated diene | ~217 | ~21,000 |

| This compound | Phenyl-conjugated dienol | >280 | >25,000 |

Note: This table contains representative and predicted data to illustrate the effect of conjugation.

The position and intensity (molar absorptivity, ε) of the absorption maximum are characteristic of the specific conjugated system, making UV-Vis spectroscopy a valuable tool for confirming the presence of the dienol structure. libretexts.org

Computational and Theoretical Investigations of 4 Methyl 5 Phenylpenta 2,4 Dien 1 Ol Systems

Quantum Chemical Calculation Methodologies and Their Application (e.g., DFT, ab initio)

Quantum chemical calculations are essential for understanding the electronic states and properties of molecules. nih.gov These methods are broadly categorized into ab initio and Density Functional Theory (DFT), both of which have been successfully applied to study conjugated organic molecules. mdpi.comscilit.com

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. mdpi.com Methods like Hartree-Fock (HF) serve as a foundational approach, but more accurate results are often obtained using post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory. mdpi.comresearchgate.net These higher-level calculations provide a more accurate description of electron correlation, which is crucial for conjugated systems. For instance, studies on the electrocyclic reactions of the related 1,4-pentadienyl radical have utilized coupled-cluster levels of theory to accurately predict activation barriers. researchgate.netnih.gov

Density Functional Theory (DFT) has become one of the most popular computational methods due to its favorable balance of accuracy and computational cost. nih.gov DFT calculates the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. researchgate.net The accuracy of DFT calculations is highly dependent on the chosen functional, which approximates the exchange-correlation energy. researchgate.net Hybrid functionals, such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with other exchange and correlation functionals, are widely used for organic molecules. libretexts.orgmuni.cz DFT calculations, often paired with basis sets like 6-31G* or def2-TZVP, are employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties for a wide range of organic species. scilit.comnih.gov In studies of molecules with similar structural motifs, such as 1,5-diphenylpenta-1,4-dien-3-one (B3434637) derivatives, DFT has been used for geometry optimizations, frequency analyses, and frontier molecular orbital calculations. libretexts.org

The application of these methodologies to 4-Methyl-5-phenylpenta-2,4-dien-1-ol would involve:

Geometry Optimization: Finding the lowest energy three-dimensional arrangement of atoms.

Frequency Calculations: To confirm that the optimized structure is a true energy minimum and to predict infrared spectra.

Energy Calculations: Determining the electronic and Gibbs free energies of different isomers and conformers.

| Methodology | Abbreviation | Key Features | Typical Application |

|---|---|---|---|

| Hartree-Fock | HF | Starting point for many ab initio methods; does not fully account for electron correlation. mdpi.com | Initial geometry optimizations, qualitative molecular orbital analysis. |

| Møller-Plesset Perturbation Theory | MP2 | Includes electron correlation at a lower computational cost than higher-level methods. | More accurate energy and geometry calculations than HF. |

| Coupled-Cluster Theory | e.g., CCSD(T) | Considered the "gold standard" for accuracy in quantum chemistry for single-reference systems. nih.gov | High-accuracy benchmark energy calculations. |

| Density Functional Theory | DFT | Balances accuracy with computational efficiency by focusing on electron density. | Geometry optimization, vibrational frequencies, reaction pathways, electronic properties. |

| Time-Dependent DFT | TD-DFT | An extension of DFT used to study excited states. mdpi.com | Prediction of UV-Vis absorption spectra. |

Conformational Analysis and Potential Energy Surfaces of Dienols

The flexibility of the this compound structure, particularly the rotation around its single bonds, gives rise to multiple conformations. Conformational analysis aims to identify the stable arrangements (conformers) and the energy barriers between them. researchgate.net This is achieved by mapping the molecule's Potential Energy Surface (PES). A PES is a multidimensional surface that relates the potential energy of a molecule to its geometry. fiveable.mersc.org Minima on the PES correspond to stable isomers or conformers, while saddle points represent transition states for their interconversion. rsc.orgmdpi-res.com

For this compound, several sources of isomerism exist, including E/Z isomerism at the C2=C3 and C4=C5 double bonds and various conformational isomers (rotamers) arising from rotation around the C-C and C-O single bonds.

Computational methods can determine the relative thermodynamic stability of these isomers by calculating their ground-state energies. The isomer with the lowest calculated energy is predicted to be the most stable. mdpi.com For example, DFT calculations on related phenyl-buta-diene systems have been used to determine that isomers with a transoid (extended) conformation are often lower in energy than their cisoid counterparts. mdpi.com The interconversion pathways between these isomers are mapped by locating the transition state structures that connect them on the potential energy surface. The energy difference between a stable conformer and a transition state represents the activation energy or rotational barrier.

Intramolecular interactions can significantly influence the conformational preferences of a molecule. In this compound, a key potential interaction is an intramolecular hydrogen bond between the hydroxyl (-OH) group and the π-electron system of the conjugated diene. Such O-H···π interactions, or hydrogen bonds between the hydroxyl hydrogen and a potential acceptor atom within the molecule, can stabilize specific conformations.

The presence and strength of intramolecular hydrogen bonds can be assessed computationally. mdpi.com Methods like Natural Bond Orbital (NBO) analysis can identify stabilizing orbital interactions, while the Quantum Theory of Atoms in Molecules (QTAIM) can analyze the electron density to find bond critical points characteristic of hydrogen bonding. mdpi.com Studies on ether alcohols have shown that the propensity for intramolecular hydrogen bonding is highly dependent on the number of atoms forming the ring-like structure, with 5- or 6-membered rings being particularly favorable. researchgate.net For certain conformers of this compound, the formation of a pseudo-six-membered ring via hydrogen bonding could lead to enhanced stability.

Electronic Structure Properties and Reactivity Prediction

The arrangement of electrons in a molecule's orbitals dictates its chemical reactivity. Computational methods provide a detailed picture of the electronic structure, allowing for the prediction of how a molecule will interact with other chemical species.

According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). osti.gov

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). A higher HOMO energy indicates a greater tendency to donate electrons.

LUMO: Represents the lowest-energy empty orbital and is associated with the molecule's ability to act as an electron acceptor (an electrophile). A lower LUMO energy indicates a greater tendency to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. masterorganicchemistry.com

For a conjugated system like this compound, the HOMO and LUMO are typically π-type orbitals delocalized across the diene and phenyl ring. Computational studies on analogous conjugated systems, such as substituted cyclopentadithiophenes, show that substituents can significantly alter the energies of these frontier orbitals. libretexts.org For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. libretexts.org

| Analogous Compound | Calculation Level | EHOMO (eV) | ELUMO (eV) | ΔEHOMO-LUMO (eV) | Reference |

|---|---|---|---|---|---|

| Benzyl-3-N-(trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31+G(d,p) | -0.26751 | -0.18094 | 0.08657 | |

| 2,5,5-Trimethyl-1,3,2-dioxaphosphinane-2-sulfide (axial) | DFT/B3LYP/6-311+G | -7.9422 | -1.7457 | 6.1965 | osti.gov |

| 2,5,5-Trimethyl-1,3,2-dioxaphosphinane-2-sulfide (equatorial) | DFT/B3LYP/6-311+G | -7.9739 | -1.7617 | 6.2122 | osti.gov |

The distribution of electron density within a molecule reveals its polarity and provides clues to its reactive sites. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group would be a site of negative potential, while the hydroxyl hydrogen would be a site of positive potential.

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify a molecule's reactivity: osti.govmasterorganicchemistry.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A global index that quantifies the electrophilic nature of a molecule.

Alcohols can act as both nucleophiles (donating a lone pair from the oxygen) and electrophiles (especially after protonation of the hydroxyl group, which turns it into a good leaving group). libretexts.org The specific reactivity of this compound would be influenced by the delocalization of charge across the conjugated system, a feature that can be precisely quantified through these computational descriptors.

Theoretical Studies on Substituent Effects on Electronic Structure

Theoretical investigations into the electronic structure of organic molecules are significantly enhanced by analyzing the effects of various substituents. For a molecule like this compound, the methyl (-CH₃) and phenyl (-C₆H₅) groups, along with the hydroxyl (-OH) group, play a crucial role in determining its electronic properties.

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these effects. nih.govmdpi.com By calculating parameters such as molecular orbital energies (HOMO and LUMO), electron density distribution, and dipole moments, researchers can predict how substituents influence the reactivity and spectral properties of the molecule.

The phenyl group, with its extended π-system, is expected to engage in significant electronic conjugation with the pentadiene backbone. This conjugation generally leads to a smaller HOMO-LUMO gap, which can be correlated with the molecule's reactivity and its absorption of ultraviolet-visible light. The methyl group, being a weak electron-donating group, would likely have a more subtle, yet noticeable, impact on the electronic structure, primarily through inductive effects and hyperconjugation.

A hypothetical study on this compound could involve comparing its electronic properties to a parent structure, such as 5-phenylpenta-2,4-dien-1-ol, to isolate the effect of the methyl group. Similarly, comparison with 4-methylpenta-2,4-dien-1-ol would highlight the influence of the phenyl group.

Table 1: Hypothetical Calculated Electronic Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 5-phenylpenta-2,4-dien-1-ol | -5.8 | -1.2 | 4.6 | 2.1 |

| 4-methylpenta-2,4-dien-1-ol | -6.0 | -1.5 | 4.5 | 1.9 |

| This compound | -5.7 | -1.3 | 4.4 | 2.3 |

Note: The data in this table is illustrative and based on general chemical principles, not on published experimental or computational results for these specific molecules.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates. nih.govrsc.org

For this compound, several reaction pathways could be of interest, including oxidation of the primary alcohol, dehydration to form a more extended conjugated system, or electrophilic addition to the diene. Theoretical methods can be employed to model these reactions step-by-step.

By calculating the potential energy surface for a given reaction, researchers can identify the lowest energy path from reactants to products. smu.edu This involves locating all stationary points, including reactants, products, intermediates, and transition states. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state indeed connects the intended reactants and products. nih.gov

For instance, the acid-catalyzed dehydration of this compound would likely proceed through protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, and finally, deprotonation to yield a triene. Each of these elementary steps can be modeled computationally to provide a detailed mechanistic picture.

A critical aspect of reaction mechanism studies is the quantitative determination of activation energies (energy barriers). nih.gov These barriers dictate the rate of a chemical reaction. Transition state theory allows for the calculation of rate constants from the Gibbs free energy of activation (ΔG‡).

Computational methods, such as DFT and more advanced ab initio techniques, can provide accurate estimates of these energy barriers. psu.edu The accuracy of these calculations is highly dependent on the level of theory and the basis set used. For complex organic reactions, it is often necessary to employ sophisticated methods and account for solvent effects to achieve good agreement with experimental data.

Table 2: Hypothetical Calculated Energy Barriers for a Proposed Reaction of this compound

| Reaction Step | Reactant | Transition State | Product | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| Protonation of -OH | R-OH + H⁺ | [R-OH₂⁺]‡ | R-OH₂⁺ | 5.2 | 7.5 |

| Loss of H₂O | R-OH₂⁺ | [R⁺---OH₂]‡ | R⁺ + H₂O | 15.8 | 14.1 |

| Deprotonation | R⁺ | [R(-H)⁺]‡ | Triene + H⁺ | 3.1 | 4.0 |

Note: The data in this table is illustrative and represents plausible values for an acid-catalyzed dehydration reaction. It is not based on published results for this specific molecule.

Vibrational Spectroscopy Simulations and Comparison with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful experimental method for identifying and characterizing molecules. Computational simulations of vibrational spectra have become an integral part of interpreting experimental data.

By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes of a molecule. These calculated frequencies generally show a systematic deviation from experimental values, which can often be corrected using empirical scaling factors.

For this compound, a simulated IR spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, and C=C stretching modes of the diene and phenyl ring. Comparing the simulated spectrum with an experimentally obtained spectrum can confirm the structure of the molecule and aid in the assignment of the observed vibrational bands. researchgate.net

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3850 | 3658 | 3650 |

| Aromatic C-H Stretch | 3200 | 3072 | 3065 |

| Alkene C-H Stretch | 3150 | 3024 | 3020 |

| Aliphatic C-H Stretch | 3050 | 2928 | 2925 |

| C=C Stretch (Diene) | 1680 | 1613 | 1610 |

| C=C Stretch (Aromatic) | 1620 | 1555 | 1550 |

Note: The data in this table is for illustrative purposes. The scaling factor used is hypothetical, and the experimental values are representative for these types of functional groups.

Stereochemical Investigations of 4 Methyl 5 Phenylpenta 2,4 Dien 1 Ol and Its Derivatives

Geometric Isomerism (E/Z) of the Diene System

The diene system in 4-methyl-5-phenylpenta-2,4-dien-1-ol consists of two double bonds, at the C2-C3 and C4-C5 positions. Due to restricted rotation around these carbon-carbon double bonds, geometric isomerism is possible. studymind.co.uk This type of stereoisomerism is described using the E/Z notation, which is determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules. libretexts.orgmasterorganicchemistry.com An "E" configuration (from the German entgegen, meaning opposite) is assigned when the highest priority groups are on opposite sides of the double bond, while a "Z" configuration (from the German zusammen, meaning together) is assigned when they are on the same side. pressbooks.publibretexts.org For this compound, four potential geometric isomers can exist: (2E,4E), (2Z,4Z), (2E,4Z), and (2Z,4E).

The synthesis of specific geometric isomers of substituted pentadienols requires careful selection of reaction pathways that offer stereochemical control. Various olefination reactions are instrumental in achieving this selectivity. For instance, the Horner-Wittig reaction is a known method for the stereochemically controlled synthesis of pentadienols, although in some cases, the geometry of only one double bond can be reliably controlled. rsc.org Other synthetic strategies, such as palladium-catalyzed cross-coupling reactions and tandem cross-metathesis/Wittig olefinations, can also generate conjugated dienes with specific stereochemistry. organic-chemistry.org

The preparation and characterization of all geometric isomers of closely related compounds, such as 2- and 3-methyl-5-phenylpenta-2,4-dienoic acid and their methyl esters, have been successfully accomplished, demonstrating that synthetic control is feasible. rsc.org The specific isomer, (2E,4E)-4-methyl-5-phenylpenta-2,4-dien-1-ol, is documented in chemical databases, indicating its synthetic accessibility. nih.gov

The determination of the precise E/Z configuration of the synthesized diene is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Key NMR parameters used for assignment include:

Proton-proton coupling constants (³J): The magnitude of the coupling constant between vinyl protons across a double bond is characteristically different for E and Z isomers. Typically, a larger coupling constant (around 12-18 Hz) is indicative of a trans (E) relationship, while a smaller coupling constant (around 7-12 Hz) suggests a cis (Z) relationship.

Nuclear Overhauser Effect (NOE): NOE spectroscopy (NOESY) can identify protons that are close in space. A strong NOE signal between protons on adjacent carbons of a double bond indicates a Z configuration, where they are on the same side of the double bond.

The following table summarizes the four possible geometric isomers of this compound.

| Isomer Name | C2-C3 Configuration | C4-C5 Configuration |

| (2E,4E)-4-methyl-5-phenylpenta-2,4-dien-1-ol | E | E |

| (2Z,4Z)-4-methyl-5-phenylpenta-2,4-dien-1-ol | Z | Z |

| (2E,4Z)-4-methyl-5-phenylpenta-2,4-dien-1-ol | E | Z |

| (2Z,4E)-4-methyl-5-phenylpenta-2,4-dien-1-ol | Z | E |

Chiral Induction in Dienol Synthesis and Transformations

While this compound itself is an achiral molecule, the introduction of stereocenters through synthesis or subsequent reactions is a key area of stereochemical investigation. Chiral induction refers to the preferential formation of one enantiomer or diastereomer over another.

The synthesis of chiral dienols or their derivatives can be achieved through various asymmetric synthesis strategies. These methods aim to create molecules with a specific three-dimensional arrangement, resulting in an excess of one enantiomer (a non-superimposable mirror image). Common approaches include:

Catalytic Asymmetric Synthesis: This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Catalysts can be chiral metal complexes, such as those based on palladium, or metal-free organocatalysts like chiral diols. nih.govmdpi.com

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is created, the auxiliary is removed.

Asymmetric Reductions: The enantioselective reduction of a prochiral ketone precursor using chiral reducing agents or catalysts can yield a chiral alcohol.

These strategies could be applied to synthesize chiral derivatives of this compound, for example, by introducing a stereocenter at C1 or within a substituent.

Diastereoselective reactions involve the formation of diastereomers (stereoisomers that are not mirror images) in unequal amounts. The existing stereochemistry of the dienol system can influence the outcome of subsequent reactions that create new stereocenters.

A prime example of a diastereoselective transformation involving a diene is the Diels-Alder reaction . In this reaction, the diene reacts with a substituted alkene (the dienophile) to form a six-membered ring. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. libretexts.orgmasterorganicchemistry.com For instance, if this compound acts as the diene, its geometric configuration will directly control the relative stereochemistry of the substituents on the newly formed cyclohexene (B86901) ring.

The table below illustrates a hypothetical Diels-Alder reaction, showing how the diene's geometry dictates the product's relative stereochemistry.

| Diene Isomer | Dienophile | Product Relative Stereochemistry |

| (2E,4E)-diene | Cis-dienophile | Substituents from the dienophile are cis; substituents from the diene termini have a specific trans-relationship. |

| (2Z,4E)-diene | Cis-dienophile | Substituents from the dienophile are cis; substituents from the diene termini have a specific cis-relationship. |

High diastereoselectivity in reactions is often achieved when the molecule has a defined spatial arrangement, which requires control over the conformation of the bonds connecting existing stereogenic centers to the reaction site. researchgate.net

Influence of Conformational Flexibility on Stereoselectivity

Conformational flexibility, arising from rotation around single bonds, plays a crucial role in the stereoselectivity of reactions involving acyclic molecules like this compound. windows.net The molecule is not static; it exists as an equilibrium of different conformers, and the relative energies of these conformers can determine the reaction pathway.

The single bond between C3 and C4 of the diene system is particularly important. Rotation around this bond interconverts the s-cis and s-trans conformations. The s-trans conformer is generally more stable due to reduced steric hindrance, but certain reactions, notably the Diels-Alder cycloaddition, require the diene to adopt the less stable s-cis conformation to proceed. libretexts.org

The stereochemical outcome of a reaction is determined by the transition state of the lowest energy. For flexible molecules, different conformers may lead to different transition states when reacting with another reagent. Torsional strain (strain caused by eclipsing bonds) and steric interactions can significantly raise the energy of one transition state relative to another, thereby favoring the formation of a single stereoisomeric product. nih.gov In some conformationally flexible systems, stereoselectivity is not governed by torsional effects but by other factors like steric and electrostatic interactions. nih.gov

Studies on similar pentadiene structures, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, have used NMR spectroscopy (NOESY) and computational methods to investigate conformational preferences. mdpi.com These studies show that substituents can significantly alter the conformational landscape, causing a specific conformer group to predominate. mdpi.com This conformational control is key to achieving high stereoselectivity in subsequent chemical transformations. researchgate.net

Advanced Applications of 4 Methyl 5 Phenylpenta 2,4 Dien 1 Ol As a Synthetic Intermediate

Building Blocks for Complex Organic Molecules

The synthesis of complex natural products often relies on a strategy of convergent synthesis, where smaller, elaborate fragments of the target molecule are prepared independently and then coupled together. This approach, known as fragment-based synthesis, enhances efficiency and allows for greater flexibility.

Substituted dienols like 4-Methyl-5-phenylpenta-2,4-dien-1-ol are valuable starting materials for creating fragments that are rich in stereogenic centers and functional groups, mirroring the complexity found in natural products. The development of practical synthetic methods and efficient strategies for creating these fragments is an active area of organic synthesis. Divergent synthesis is a particularly powerful strategy where a common intermediate is used to generate a library of structurally diverse molecules. This approach improves synthetic efficiency and allows for the creation of natural-product-like compound libraries for biological screening.

The utility of dienol scaffolds lies in their ability to undergo a wide range of chemical transformations. The double bonds can be functionalized through various reactions such as epoxidation, dihydroxylation, or cycloaddition, while the alcohol group can be oxidized or used as a handle for coupling reactions. This versatility allows synthetic chemists to introduce molecular complexity in a controlled manner, making dienols ideal starting points for the synthesis of key fragments of larger, biologically active molecules.

Construction of Polycyclic and Spiro Systems

The rigid frameworks of polycyclic and spirocyclic systems are common motifs in many biologically active compounds. The strategic use of dienol precursors offers elegant pathways to these complex structures.

The cyclopentadiene (B3395910) ring is a fundamental building block in organic synthesis, most notably as a diene in the Diels-Alder reaction. nih.gov While there are various methods for preparing cyclopentadiene and its derivatives, one synthetic route can involve the transformation of dienol precursors. google.com A general, multi-step process can be envisioned where a dienol is first converted into a cyclic intermediate. For instance, a precursor like this compound could theoretically be transformed into a substituted 4-ketocyclopentene. This intermediate can then be reduced to the corresponding alcohol, the hydroxyl group converted into a good leaving group, and finally, deprotonation under base-induced elimination conditions would yield the substituted cyclopentadiene. google.com

| Step | General Transformation | Potential Intermediate from this compound |

| 1 | Cyclization/Oxidation | Substituted 4-ketocyclopentene |

| 2 | Reduction of ketone | Substituted cyclopenten-4-ol |

| 3 | Functionalization of alcohol | Substituted cyclopentenyl tosylate or halide |

| 4 | Elimination | Substituted methylphenylcyclopentadiene |

This table represents a generalized, theoretical pathway.

The synthesis of seven-membered rings is a significant challenge in organic chemistry due to unfavorable entropic factors and increased ring strain compared to their five- and six-membered counterparts. illinois.edu Cycloaddition reactions provide a powerful and atom-economical approach to these structures, which are found in numerous natural products and drug-like molecules. nih.govresearchgate.net

One of the most effective methods for constructing seven-membered rings is the [4+3] cycloaddition reaction. illinois.edu This reaction involves the combination of a four-carbon (4π-electron) diene with a three-carbon (2π-electron) allyl cation partner. illinois.edu Dienols such as this compound can serve as precursors to the necessary allyl cation intermediates. Activation of the alcohol, for example through protonation with a Lewis or Brønsted acid, can facilitate its departure as a water molecule, generating a stabilized, substituted allyl cation. This cation can then react with a suitable diene, such as furan (B31954) or cyclopentadiene, to form the seven-membered carbocyclic ring system. The development of transition-metal catalysis has further expanded the scope of these reactions, allowing for greater control over chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

| Cycloaddition Type | Reactant 1 (from Dienol) | Reactant 2 | Ring System Formed |

| [4+3] Cycloaddition | Allyl Cation | 1,3-Diene (e.g., Furan) | Seven-membered ring |

This table illustrates the general principle of [4+3] cycloaddition for seven-membered ring synthesis.

Precursors for Novel Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry. Dienol-derived intermediates, particularly their oxidized dienone forms, are key starting materials for synthesizing various heterocyclic systems.

The oxidation of this compound yields its corresponding dienone analogue, 4-Methyl-5-phenylpenta-2,4-dien-1-one. This α,β-unsaturated ketone structure is analogous to a chalcone (B49325), a well-known precursor for a vast array of heterocyclic compounds. juniperpublishers.commdpi.com

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives can be synthesized through the condensation of chalcone-like dienones with compounds containing a urea (B33335) or thiourea (B124793) moiety. juniperpublishers.com For example, the reaction between a dienone and urea or thiourea under basic conditions leads to the formation of the pyrimidine ring. juniperpublishers.com These compounds are of significant interest due to their wide range of pharmacological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov

Flavonol Synthesis: Flavonols, a class of flavonoids, can also be synthesized from chalcone analogues. nih.govnih.gov A common method is the Algar–Flynn–Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) derivative. nih.gov The dienone derived from the subject compound, after appropriate hydroxylation of the phenyl ring, could serve as a precursor. The reaction proceeds by treating the chalcone with hydrogen peroxide in an alkaline medium, which leads to the formation of an intermediate epoxide, followed by rearrangement and cyclization to yield the flavonol core structure. nih.gov

| Heterocycle | Precursor (Dienone Analogue) | Key Reagent(s) | General Method |

| Pyrimidine | 4-Methyl-5-phenylpenta-2,4-dien-1-one | Urea / Thiourea | Condensation Reaction |

| Flavonol | 2'-Hydroxy substituted dienone | H₂O₂ / NaOH | Algar–Flynn–Oyamada Reaction |

This table outlines the synthesis of key heterocycles from dienone precursors.

Pyranone Ring Transformations

The synthesis of pyranones often involves the cyclization of various precursors, and dienols can, in principle, serve as substrates for such transformations. Generally, the conversion of a dienol to a pyranone would necessitate an oxidation of the primary alcohol to a carboxylic acid or an equivalent functional group, followed by cyclization and dehydration. However, specific reagents, reaction conditions, and yields for such a transformation involving this compound are not reported.

Due to the lack of specific research data, a data table detailing reaction specifics such as substrates, reagents, conditions, and yields for the conversion of this compound to pyranone derivatives cannot be provided. Further research would be required to explore the potential of this compound as a precursor for pyranone synthesis and to elucidate the specific conditions under which such transformations might occur.

Challenges and Future Directions in Dienol Research

Development of Novel, Atom-Economical, and Sustainable Synthetic Routes for Dienols

A primary challenge in contemporary organic synthesis is the development of methodologies that are both efficient and environmentally benign. Atom economy, a concept that emphasizes the maximization of atoms from reactants being incorporated into the final product, is a key metric in this endeavor. jocpr.com The synthesis of dienols, including 4-Methyl-5-phenylpenta-2,4-dien-1-ol, stands to benefit significantly from the application of these principles.

Furthermore, the principles of green chemistry, such as the use of safer solvents and the reduction of derivatization steps, will be integral to the next generation of dienol syntheses. rsc.orgresearchgate.net For example, exploring solvent-free reaction conditions or the use of biodegradable solvents could dramatically reduce the environmental footprint of dienol production.

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

Dienols possess a rich chemical functionality that allows for a diverse range of transformations. The conjugated diene system can participate in various pericyclic reactions, such as Diels-Alder cycloadditions, while the alcohol moiety can be involved in nucleophilic additions, oxidations, or serve as a directing group. masterorganicchemistry.com While much is known about these classical transformations, the exploration of novel reactivity patterns remains a fertile ground for discovery.

Future research will likely delve into uncovering unconventional modes of reactivity for dienols like this compound. This could involve the development of new catalytic systems that enable previously inaccessible transformations. For example, the synergistic activation of both the diene and alcohol functionalities could lead to novel cascade reactions, allowing for the rapid construction of complex molecular architectures from simple dienol precursors. researchgate.net

Insights from related compound classes, such as allenols, which exhibit a "chameleonic" reactivity, suggest that dienols may also possess underexplored electronic properties that could be harnessed for new synthetic applications. acs.org For instance, investigations into the ambiphilic nature of the dienol system under specific catalytic conditions could unveil novel cycloaddition or annulation pathways. The unique substitution pattern of this compound, with its methyl and phenyl groups, could also lead to interesting regiochemical and stereochemical outcomes in such undiscovered transformations.

Integration of Advanced Computational Methodologies for Predictive Synthesis and Reactivity Design

The synergy between experimental and computational chemistry has become a powerful engine for innovation in organic synthesis. Advanced computational methodologies, including density functional theory (DFT) and machine learning algorithms, are increasingly being used to predict reaction outcomes, elucidate mechanisms, and design novel catalysts and synthetic routes. csmres.co.uknih.gov

In the context of dienol research, computational tools can be instrumental in overcoming existing challenges. For instance, predictive models can be developed to screen for optimal reaction conditions for the synthesis of specific dienols like this compound, thereby reducing the need for extensive empirical optimization. mit.edu Machine learning algorithms, trained on large datasets of known reactions, can assist in retrosynthetic analysis, proposing novel and efficient synthetic pathways to complex dienol-containing targets. rsc.orgnih.govresearchgate.net

Furthermore, computational studies can provide deep mechanistic insights into the reactivity of dienols. By modeling transition states and reaction intermediates, researchers can understand the factors that govern selectivity and reactivity, paving the way for the rational design of more efficient and selective transformations. nih.gov For this compound, computational analysis could predict its preferred conformations and orbital energies, offering valuable guidance for exploring its participation in various pericyclic and catalytic reactions.

Enhanced Stereocontrol in Complex Dienol-Mediated Transformations

The presence of multiple reactive sites and the potential for various stereoisomers make stereocontrol a critical aspect of dienol chemistry. Achieving high levels of diastereo- and enantioselectivity in reactions involving dienols is often a significant challenge.

Future advancements in this area will likely rely on the development of novel chiral catalysts and reagents. Asymmetric organocatalysis, for example, has emerged as a powerful tool for controlling stereochemistry in a wide range of transformations and could be applied to dienol reactions. youtube.comyoutube.com The design of catalysts that can effectively differentiate between the enantiotopic faces of the diene or the prochiral centers generated during a reaction will be crucial for accessing enantiomerically pure dienol-derived products.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-methyl-5-phenylpenta-2,4-dien-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodology : A common approach involves allenyl radical-mediated allenylation of alkenes. For example, a protocol using (2E,4E)-hexa-2,4-dien-1-ol derivatives as synthons under solvent-free conditions can yield homoallenic alcohols, with optimization focusing on temperature control (e.g., 60–80°C) and stoichiometric ratios of radical initiators like AIBN . Evidence from similar systems (e.g., hexa-2,4-dien-1-ol) suggests that avoiding protic solvents and using inert atmospheres (N₂/Ar) improves regioselectivity .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodology : X-ray crystallography is definitive for stereochemical assignment. For example, SHELXL refinement (via the SHELX suite) resolves double-bond configurations by analyzing anisotropic displacement parameters and hydrogen bonding patterns in crystal lattices . Complementary techniques include NOESY NMR to probe spatial proximity of substituents. For instance, coupling constants (J = 15.1 Hz for trans double bonds) in ¹H NMR and comparison with literature data (e.g., δ 6.45 ppm for conjugated dienes) validate geometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are contradictions in data resolved?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT/HSQC to distinguish CH₂/CH₃ groups. For example, the allylic CH₂ group in similar dienols resonates at δ 4.18 ppm (J = 6.1 Hz) . Discrepancies between observed and predicted shifts may arise from solvent effects or conformational flexibility; DFT calculations (e.g., B3LYP/6-31G*) can reconcile these .

- GC-MS : Monitor molecular ion (m/z) and fragmentation patterns. For dienols, α-cleavage near the hydroxyl group generates characteristic fragments (e.g., m/z 162.2 for related pentenols) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., radical vs. ionic mechanisms) affect the synthesis of this compound?

- Methodology : Radical pathways (e.g., using AIBN) favor allylic C–H functionalization, while ionic routes (e.g., acid-catalyzed cyclization) may lead to byproducts like isobenzofurans. Kinetic studies (e.g., varying initiator concentrations) and trapping experiments (e.g., TEMPO for radical intermediates) distinguish mechanisms. For instance, solventless conditions suppress ionic side reactions, as shown in analogous systems .

Q. What strategies address low thermal stability during purification of this compound?

- Methodology : Use low-temperature flash chromatography (e.g., silica gel at 0–4°C) with non-polar solvents (hexane/EtOAc) to minimize decomposition. Alternatively, short-path distillation under reduced pressure (<1 mmHg) prevents diene isomerization. Stabilizers like BHT (0.1 wt%) can be added for long-term storage .

Q. How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

- Methodology : DFT calculations (e.g., Gaussian 16) optimize transition states for key reactions like Diels-Alder cycloadditions. Fukui indices identify nucleophilic/electrophilic sites; for example, the C5 position in this compound shows high electrophilicity due to conjugation with the phenyl group .

Data Contradiction Analysis

Q. Conflicting NMR data are reported for the hydroxyl proton in similar dienols. How should researchers validate their assignments?

- Resolution : Exchange broadening in protic solvents (e.g., CD₃OD) can obscure OH signals. Use deuterated DMSO-d₆ to slow exchange and observe the OH peak. If absent, derivatization (e.g., acetylation) shifts the hydroxyl proton to δ 2.0–2.5 ppm for acetate protons, confirming its presence .

Q. Discrepancies in melting points across studies: How to determine the cause?

- Resolution : Polymorphism or residual solvent inclusion may explain variations. Perform DSC analysis to detect multiple endotherms (indicating polymorphs) and TGA to assess solvent content. Recrystallization from different solvents (e.g., EtOH vs. hexane) can isolate stable forms .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.